3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide
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Overview
Description
3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide involves several steps. One common method includes the reaction of indole derivatives with sulfonyl chloride and subsequent coupling with an appropriate amide . The reaction conditions typically involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
3-Ethenylsulfonyl-N-(1H-indol-4-yl)propanamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
The uniqueness of this compound lies in its specific structural features and the presence of the ethenylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-ethenylsulfonyl-N-(1H-indol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-19(17,18)9-7-13(16)15-12-5-3-4-11-10(12)6-8-14-11/h2-6,8,14H,1,7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFNAGSVOWMPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CC=CC2=C1C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.